2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

Description

Chemical Structure and Properties

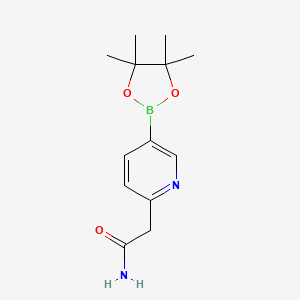

The compound 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide (CAS: 904326-87-0) is a boronic ester derivative featuring a pyridine ring substituted with a pinacol boronate group at the 5-position and an acetamide group at the 2-position. Its molecular formula is C₁₃H₁₉BN₂O₃ with a molecular weight of 262.12 g/mol . The pinacol boronate group enhances stability and solubility in organic solvents, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures .

Applications

This compound is widely used in pharmaceutical and materials science research as a boron-containing intermediate. For example, it has been employed in the synthesis of kinase inhibitors and heterocyclic drug candidates, leveraging its reactivity in palladium-catalyzed coupling reactions .

Properties

Molecular Formula |

C13H19BN2O3 |

|---|---|

Molecular Weight |

262.11 g/mol |

IUPAC Name |

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |

InChI |

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(16-8-9)7-11(15)17/h5-6,8H,7H2,1-4H3,(H2,15,17) |

InChI Key |

IOLVXVJOLNIIAC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

General Approach

The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide typically involves the functionalization of a pyridine ring with a boronic ester group followed by amide formation. The boronic ester is introduced via Suzuki-Miyaura coupling using bis(pinacolato)diboron as a reagent.

Step-by-Step Synthesis

Boronic Ester Formation

The first step involves the formation of a boronic ester derivative from a halogenated pyridine precursor.

Reaction Conditions:

- Reagents :

- Bis(pinacolato)diboron

- Potassium acetate

- Palladium(II) catalyst (e.g., Pd(dppf)Cl₂)

- Solvent : 1,4-Dioxane

- Temperature : 100–120°C

- Atmosphere : Inert (e.g., argon or nitrogen)

Procedure:

- Combine the halogenated pyridine (e.g., 5-bromo-2-pyridinamine) with bis(pinacolato)diboron and potassium acetate in 1,4-dioxane.

- Add Pd(dppf)Cl₂ to the reaction mixture under an inert atmosphere.

- Heat the mixture to 100–120°C for 4–8 hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Purify the product by column chromatography using ethyl acetate/hexane mixtures.

Yield:

Typical yields for this step range between 30% and 68%, depending on reaction conditions and purification methods.

Amide Formation

The second step involves converting the boronic ester-functionalized pyridine into the target acetamide derivative.

Reaction Conditions:

- Reagents :

- Acetic anhydride or acetyl chloride

- Base (e.g., triethylamine or pyridine)

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : Room temperature to mild heating (~40°C)

Procedure:

- Dissolve the boronic ester-functionalized pyridine in DCM or THF.

- Add acetic anhydride or acetyl chloride dropwise while stirring.

- Introduce a base such as triethylamine to neutralize byproducts.

- Stir at room temperature or slightly elevated temperatures for several hours.

- Isolate the product by extraction and purify using recrystallization or chromatography.

Yield:

The yield for this step is generally high (>80%), provided that reaction conditions are well-controlled.

Summary of Reaction Conditions

| Step | Reagents & Catalysts | Solvent | Temperature | Atmosphere | Yield (%) |

|---|---|---|---|---|---|

| Boronic Ester Formation | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 100–120°C | Inert (argon/nitrogen) | 30–68 |

| Amide Formation | Acetic anhydride/acetyl chloride, triethylamine | DCM/THF | RT–40°C | Ambient | >80 |

Key Considerations

- Catalyst Selection : Palladium-based catalysts such as Pd(dppf)Cl₂ are critical for efficient coupling reactions.

- Inert Atmosphere : Prevents oxidation of sensitive reagents like bis(pinacolato)diboron.

- Reaction Monitoring : TLC is commonly used to track reaction progress.

- Purification : Column chromatography with solvent gradients (e.g., ethyl acetate/hexanes) ensures high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The dioxaborolane group can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids from oxidation, reduced pyridine derivatives from reduction, and substituted acetamide derivatives from nucleophilic substitution .

Scientific Research Applications

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound is explored for its potential as a ligand in biological assays and as a probe for studying enzyme activities.

Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl groups, making it useful in enzyme inhibition studies. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

Comparative Analysis Table

Biological Activity

The compound 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is a derivative of pyridine featuring a boron-containing moiety. This structure has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in therapeutic applications.

- Molecular Formula : CHBNO

- Molecular Weight : 270.14 g/mol

- CAS Number : 1256359-19-9

The biological activity of this compound primarily revolves around its interaction with specific kinases. The boron atom in the dioxaborolane structure is known to facilitate binding to target proteins, potentially influencing their activity.

Inhibition of Kinases

Research indicates that compounds with similar structures exhibit significant inhibitory effects against various kinases:

- GSK-3β Inhibition : Compounds structurally related to this compound have shown potent inhibition of GSK-3β with IC values ranging from 8 nM to over 1 µM depending on the specific substituents on the pyridine ring .

| Compound | Target Kinase | IC (nM) |

|---|---|---|

| Compound A | GSK-3β | 8 |

| Compound B | IKK-β | 50 |

| Compound C | ROCK-1 | 100 |

Cytotoxicity Studies

In vitro studies have demonstrated varying cytotoxic effects across different cell lines:

- Cell Lines Tested : HT-22 (mouse hippocampal neurons), BV-2 (mouse microglial cells).

| Concentration (µM) | HT-22 Viability (%) | BV-2 Viability (%) |

|---|---|---|

| 0.1 | 95 | 90 |

| 1 | 90 | 85 |

| 10 | 70 | 75 |

| 50 | 50 | 60 |

| 100 | 30 | 40 |

Compounds similar to This compound showed no significant decrease in cell viability at concentrations up to 10 µM, indicating a favorable safety profile for further development .

Study on GSK-3β Inhibitors

In a study assessing various GSK-3β inhibitors, compounds with modifications in the carboxamide moiety exhibited a range of inhibitory activities. The most potent derivatives contained smaller alkyl groups which enhanced binding affinity and selectivity towards GSK-3β .

Anti-inflammatory Activity

The compound was also evaluated for its anti-inflammatory properties. In BV-2 microglial cells, it significantly reduced the levels of nitric oxide (NO) and interleukin (IL)-6 at concentrations as low as 1 µM. This suggests potential therapeutic applications in neuroinflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.